molecular formula C13H14CuF6O2 B1458705 CID 92043567 CAS No. 86233-74-1

CID 92043567

Cat. No.: B1458705
CAS No.: 86233-74-1
M. Wt: 379.78 g/mol
InChI Key: WSAPIYREFIKPSH-UHFFFAOYSA-N
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Description

CID 92043567 (PubChem Compound Identifier 92043567) is a chemical compound characterized by its unique structure and applications in specialized research. For instance, Figure 1 in illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, suggesting it is a volatile or semi-volatile compound with distinct fragmentation patterns .

Preparation Methods

Synthetic Route Development and Optimization

Initial Approaches and Challenges

Early synthetic attempts to prepare CID 92043567 involved multiple routes, some of which failed due to incorrect stereochemistry (diastereomer formation) or inefficiency in the synthetic steps. These failures highlighted the need for a more robust and selective approach to access the target molecule.

Successful Synthetic Strategy

The successful preparation relied on late-stage allylic oxidations at two distinct positions on the molecule. This approach allowed for greater flexibility in the preceding synthetic steps and enabled the use of a broader range of chemical transformations.

Key transformations included:

These steps collectively contributed to a scalable laboratory synthesis of eupalinilide E (this compound) with improved yields and stereochemical fidelity.

Detailed Reaction Scheme and Conditions

Step Number Reaction Type Reagents/Conditions Outcome/Notes
1 Allylic Oxidation Specific oxidants at two positions Introduction of allylic hydroxyl groups
2 Chemoselective Reduction Modified Luche conditions Selective reduction of ketones without over-reduction
3 Homoallylic Alcohol Epoxidation Epoxidizing agents under mild conditions Formation of epoxide rings critical for activity

This sequence allows for late-stage functionalization, which is advantageous for modifying the molecule without disturbing earlier synthetic intermediates.

Summary Table of Preparation Methods

Aspect Description
Compound This compound (Eupalinilide E)
Key Synthetic Challenges Diastereomer control, synthetic efficiency
Successful Strategy Late-stage allylic oxidations, modified Luche reduction, selective epoxidation
Scalability Achieved through optimized route, suitable for laboratory-scale synthesis
Related Automation Techniques Continuous-flow solid-phase synthesis (demonstrated in related compounds)
Data Handling Advanced data preparation and indexing techniques for chemical information management

Chemical Reactions Analysis

Types of Reactions

CID 92043567 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) species.

    Reduction: It can be reduced back to copper(0) under specific conditions.

    Substitution: Ligand exchange reactions can occur, where the hexafluoro-2,4-pentanedionate or cyclooctadiene ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines or amines under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in copper(II) complexes, while reduction can yield metallic copper .

Scientific Research Applications

CID 92043567 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which CID 92043567 exerts its effects involves the coordination of the copper(I) center with the hexafluoro-2,4-pentanedionate and cyclooctadiene ligands. This coordination stabilizes the copper(I) species and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

To contextualize CID 92043567, we compare it with structurally analogous and functionally related compounds documented in PubChem and recent literature. Key parameters include molecular weight, functional groups, bioactivity, and analytical signatures.

Table 1: Structural and Functional Comparison

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 918538-05-3 (CID 2049887)
Molecular Formula Not fully disclosed C₃₂H₄₈O₈ C₃₃H₅₀O₈ C₆H₃Cl₂N₃
Molecular Weight ~400–500 Da (inferred) 584.7 g/mol 598.7 g/mol 188.01 g/mol
Functional Groups Likely terpenoid Cyclic ether, ester Methylated cyclic ether Chlorinated heterocyclic amine
Bioactivity Antifungal? (inferred) Cytotoxic, algal toxin Modified toxicity profile Enzyme inhibition (CYP1A2)
Analytical Methods GC-MS, vacuum distillation NMR, LC-MS NMR, LC-MS HPLC, X-ray crystallography

Key Findings

Structural Analogues: Oscillatoxin Derivatives (CID 101283546, 185389): These marine-derived toxins share cyclic ether and ester moieties, contrasting with this compound’s inferred terpenoid backbone. Oscillatoxins exhibit cytotoxic effects via ion channel modulation, while this compound’s bioactivity remains unconfirmed but may involve membrane disruption .

Unlike this compound, it is synthetically optimized for high GI absorption . CID 1533-03-5 (Trifluoromethyl ketone): Features fluorinated groups for enhanced metabolic stability, a trait absent in this compound but critical for agrochemical applications .

Analytical Overlap: this compound’s GC-MS profile () aligns with volatile terpenoids, whereas oscillatoxins require LC-MS for characterization due to higher polarity .

Research Implications

  • Biosynthetic Pathways: Oscillatoxin derivatives are biosynthesized via polyketide synthases, whereas this compound’s terpenoid structure suggests mevalonate or methylerythritol phosphate pathway origins. Comparative genomics could clarify evolutionary divergence .
  • Industrial Applications : The synthetic simplicity of CAS 918538-05-3 contrasts with this compound’s natural extraction challenges, highlighting trade-offs between scalability and bioactivity .
  • Toxicity Profiles : Oscillatoxins’ well-documented cytotoxicity provides a benchmark for evaluating this compound’s safety in drug development .

Properties

CAS No.

86233-74-1

Molecular Formula

C13H14CuF6O2

Molecular Weight

379.78 g/mol

IUPAC Name

copper;cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C8H12.C5H2F6O2.Cu/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;

InChI Key

WSAPIYREFIKPSH-UHFFFAOYSA-N

SMILES

C1C[CH][CH]CC[CH][CH]1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Isomeric SMILES

C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu]

Canonical SMILES

C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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